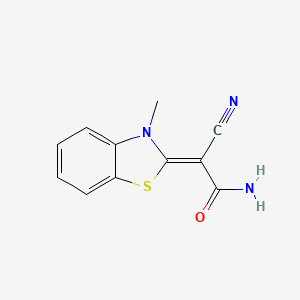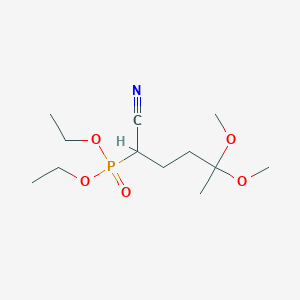![molecular formula C16H14Cl2O5 B14280160 Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate CAS No. 124992-47-8](/img/structure/B14280160.png)
Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate is a methyl ester resulting from the formal condensation of the carboxylic acid group of 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoic acid with methanol . This compound is known for its complex structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate typically involves the esterification of 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:
- The carboxylic acid group of 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoic acid reacts with methanol.
- The presence of an acid catalyst facilitates the formation of the ester bond.
- The reaction mixture is heated under reflux to ensure complete conversion to the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aromatic rings can undergo reduction reactions to form more saturated compounds.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated aromatic compounds.
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate involves its interaction with specific molecular targets. The compound’s aromatic rings and functional groups allow it to bind to various enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with comparable properties.
Uniqueness
Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity. Its methyl ester group also differentiates it from other similar compounds, influencing its solubility and interaction with biological systems .
Propriétés
Numéro CAS |
124992-47-8 |
|---|---|
Formule moléculaire |
C16H14Cl2O5 |
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate |
InChI |
InChI=1S/C16H14Cl2O5/c1-9(16(20)21-2)22-10-3-5-11(6-4-10)23-13-8-7-12(19)14(17)15(13)18/h3-9,19H,1-2H3 |
Clé InChI |
XRMDZZLNTAFWBG-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C(=C(C=C2)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


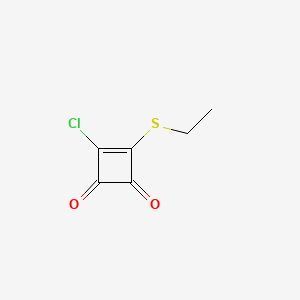
![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)



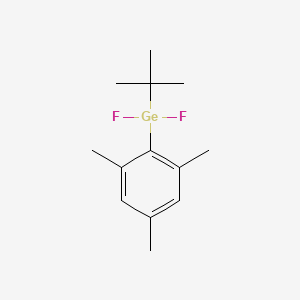
![({[(Benzyloxy)carbonyl]amino}methyl)(hydroxymethyl)oxophosphanium](/img/structure/B14280114.png)
![[2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate](/img/structure/B14280120.png)

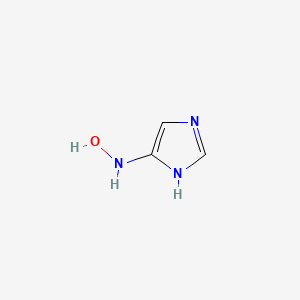
![Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo-](/img/structure/B14280130.png)
![2,2'-[1,2-Phenylenebis(methylene)]dibenzaldehyde](/img/structure/B14280131.png)
